
(E)-beta-Bromo-2-methoxystyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(2-bromovinyl)-2-methoxybenzene is an organic compound with the molecular formula C9H9BrO It is a derivative of benzene, featuring a bromovinyl group and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-bromovinyl)-2-methoxybenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 2-methoxybenzene (anisole) with bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds through an electrophilic aromatic substitution mechanism, resulting in the formation of the brominated intermediate. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the vinyl group, yielding (E)-1-(2-bromovinyl)-2-methoxybenzene.
Industrial Production Methods
Industrial production of (E)-1-(2-bromovinyl)-2-methoxybenzene may involve large-scale bromination and Wittig reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2-bromovinyl)-2-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromovinyl group to a vinyl group or further to an ethyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.
Reduction: Formation of (E)-1-vinyl-2-methoxybenzene or (E)-1-ethyl-2-methoxybenzene.
Substitution: Formation of 2-methoxyphenyl derivatives with various substituents replacing the bromine atom.
Scientific Research Applications
(E)-1-(2-bromovinyl)-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-1-(2-bromovinyl)-2-methoxybenzene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The compound’s reactivity is influenced by the electron-donating methoxy group, which activates the benzene ring towards electrophilic substitution.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(2-bromovinyl)-2-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.
(E)-1-(2-bromovinyl)-2-chlorobenzene: Similar structure but with a chlorine atom instead of a methoxy group.
(E)-1-(2-bromovinyl)-2-nitrobenzene: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
(E)-1-(2-bromovinyl)-2-methoxybenzene is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C9H9BrO |
|---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
1-[(E)-2-bromoethenyl]-2-methoxybenzene |
InChI |
InChI=1S/C9H9BrO/c1-11-9-5-3-2-4-8(9)6-7-10/h2-7H,1H3/b7-6+ |
InChI Key |
QVLGTXPQVOQRLD-VOTSOKGWSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/Br |
Canonical SMILES |
COC1=CC=CC=C1C=CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


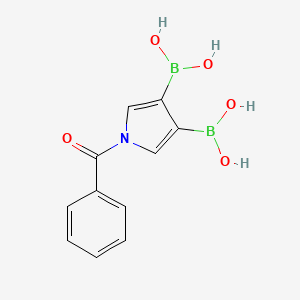
![rac-(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride](/img/structure/B13494253.png)
![rac-(1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid hydrochloride](/img/structure/B13494268.png)
![4-[(3-{[(Tert-butoxy)carbonyl]amino}propyl)(methyl)amino]butanoic acid](/img/structure/B13494275.png)
![2-[(Benzyloxy)methyl]-2-(trifluoromethyl)oxetane](/img/structure/B13494280.png)
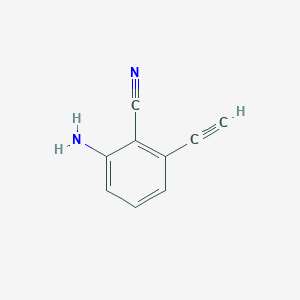
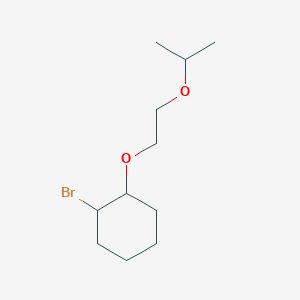
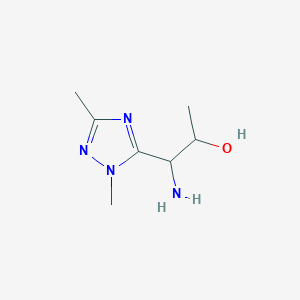
![2-Azaspiro[4.4]nonan-6-one](/img/structure/B13494304.png)
![Ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13494311.png)
amine hydrochloride](/img/structure/B13494312.png)
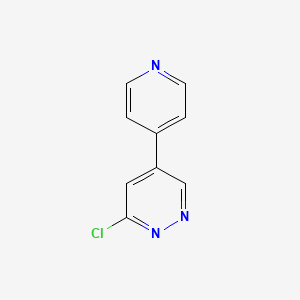
![3-(4-Bromophenyl)spiro[3.3]heptan-1-one](/img/structure/B13494325.png)

